N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide
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Overview
Description
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide is a compound that features a unique structure combining a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a furan-2-carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the imidazo[1,2-a]pyridine core.
Scientific Research Applications
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide has a wide range of scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar pharmacological activities.
Indole derivatives: Indole-based compounds also have diverse biological activities and are used in drug development.
Imidazole-containing compounds: These compounds are known for their broad range of chemical and biological properties.
Biological Activity
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C16H16N4O
- Molecular Weight : 284.32 g/mol
- CAS Number : 1448060-67-0
The structure features a cyclopropyl group and an imidazo[1,2-a]pyridine moiety linked to a furan-2-carboxamide, which is critical for its biological activity.
Antitubercular Activity
Recent studies have highlighted the compound's potential as an anti-tuberculosis (TB) agent. A notable study evaluated a series of imidazo[1,2-a]pyridine carboxamides and identified compounds with significant activity against Mycobacterium tuberculosis. The compound this compound demonstrated effective inhibition of the QcrB enzyme in M. tuberculosis, which is essential for ATP synthesis in the bacteria. This mechanism suggests that the compound could be a promising candidate for further development as an anti-TB drug .
Anticonvulsant Activity
In addition to its antitubercular properties, the compound has been screened for anticonvulsant activity using models such as maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ). The results indicated that certain derivatives of imidazo[1,2-a]pyridine exhibited significant anticonvulsant effects without notable toxicity, suggesting a potential therapeutic application in epilepsy treatment .
Structure-Activity Relationship (SAR)
The SAR studies conducted on imidazo[1,2-a]pyridine derivatives reveal critical insights into how modifications to the molecular structure influence biological activity. For instance:
- Cyclopropyl Group : The presence of the cyclopropyl group on the amide nitrogen enhances the compound's potency against TB.
- Positioning of Substituents : Variations in substituents at specific positions on the imidazo[1,2-a]pyridine ring significantly affect biological activity. For example, methyl or small groups at position 2 are essential for maintaining activity .
Table 1: Biological Activity Data
Compound | Activity Type | IC50 / μM | Remarks |
---|---|---|---|
15 | Antitubercular | 0.12 | More active than isoniazid |
16 | Anticonvulsant | 10 | Effective in scPTZ model |
17 | Antitubercular | >10 | Loss of activity with phenyl substitution |
Note: Compounds 15 and 16 were identified as particularly potent against both susceptible and multidrug-resistant strains of TB.
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(14-4-3-9-21-14)19(12-6-7-12)11-13-10-17-15-5-1-2-8-18(13)15/h1-5,8-10,12H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDJKXDWYKFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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